

An In-depth Technical Guide to 2-Ethyl-3-methylbut-1-ene

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Compound of Interest

Compound Name: 2-Ethyl-3-methylbut-1-ene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and reactivity of **2-Ethyl-3-methylbut-1-ene**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

2-Ethyl-3-methylbut-1-ene is an unsaturated hydrocarbon with the molecular formula C_7H_{14} . [1][2][3] Its structure features a terminal double bond and a branched alkyl chain. The IUPAC name clearly defines its structure: a four-carbon butene chain with the double bond at the first position, an ethyl group at the second carbon, and a methyl group at the third carbon.

Synonyms: 3-Methyl-2-ethyl-1-butene, 2-Methyl-3-methylenepentane.[1][2][3]

The key physicochemical properties of **2-Ethyl-3-methylbut-1-ene** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₇ H ₁₄
Molecular Weight	98.19 g/mol [1]
CAS Number	7357-93-9[1][2][3]
Boiling Point	85.1 °C at 760 mmHg[3]
Density	0.704 g/cm ³ [3]
Refractive Index	1.4024[3]
Melting Point	-124.4 °C (estimate)[3]
Flash Point	108 °C[3]

Synthesis of 2-Ethyl-3-methylbut-1-ene

The synthesis of **2-Ethyl-3-methylbut-1-ene** can be achieved through several established organic chemistry methodologies. The most common and regioselective methods include the Wittig reaction and the dehydration of a corresponding tertiary alcohol.

Wittig Reaction (Proposed Experimental Protocol)

The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[4][5][6] For the synthesis of **2-Ethyl-3-methylbut-1-ene**, the reaction would involve 3-methyl-2-butanone and the ylide generated from ethyltriphenylphosphonium bromide.

Reaction Scheme:

Experimental Protocol:

- Step 1: Preparation of the Phosphonium Ylide.
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic orange or red color.
- Stir the mixture at 0 °C for 1 hour.
- Step 2: Reaction with the Ketone.
 - To the ylide solution at 0 °C, add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Step 3: Work-up and Purification.
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by fractional distillation to yield pure **2-Ethyl-3-methylbut-1-ene**.

Dehydration of 2-Ethyl-3-methylbutan-2-ol

An alternative synthetic route involves the acid-catalyzed dehydration of 2-ethyl-3-methylbutan-2-ol.^{[7][8][9]} This tertiary alcohol can be prepared via a Grignard reaction between 3-methyl-2-butanone and ethylmagnesium bromide. The subsequent dehydration typically yields a mixture of alkene isomers, with the Zaitsev and Hofmann products being the major and minor products, respectively.

Spectroscopic Data

The structural elucidation of **2-Ethyl-3-methylbut-1-ene** is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the connectivity of atoms in the molecule.

^{13}C NMR Chemical Shifts (CDCl_3):[\[1\]](#)[\[10\]](#)

Carbon Atom	Chemical Shift (δ , ppm)
C1 ($=\text{CH}_2$)	~ 108.5
C2 ($-\text{C}(\text{Et})=$)	~ 153.2
C3 ($-\text{CH}(\text{Me})_2$)	~ 33.8
C4 ($-\text{CH}(\text{CH}_3)_2$)	~ 21.5 (x2)
C5 ($-\text{CH}_2\text{CH}_3$)	~ 24.1
C6 ($-\text{CH}_2\text{CH}_3$)	~ 12.9

^1H NMR Spectral Data (Predicted):

- $\delta \sim 4.7\text{-}4.9$ ppm (m, 2H): Protons on the terminal double bond ($=\text{CH}_2$).
- $\delta \sim 2.0\text{-}2.2$ ppm (q, 2H): Methylene protons of the ethyl group ($-\text{CH}_2\text{CH}_3$).
- $\delta \sim 1.8\text{-}2.0$ ppm (sept, 1H): Methine proton of the isopropyl group ($-\text{CH}(\text{CH}_3)_2$).
- $\delta \sim 1.0\text{-}1.2$ ppm (t, 3H): Methyl protons of the ethyl group ($-\text{CH}_2\text{CH}_3$).
- $\delta \sim 0.9\text{-}1.0$ ppm (d, 6H): Methyl protons of the isopropyl group ($-\text{CH}(\text{CH}_3)_2$).

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethyl-3-methylbut-1-ene** exhibits characteristic absorption bands for an alkene.^[1]

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration
~3080	=C-H stretch
~2960-2850	C-H stretch (alkyl)
~1645	C=C stretch
~890	=C-H bend (out-of-plane)

Mass Spectrometry

The mass spectrum of **2-Ethyl-3-methylbut-1-ene** shows a molecular ion peak and characteristic fragmentation patterns.^{[1][11]}

Key Mass Spectrometry Data:

m/z	Interpretation
98	Molecular ion [M] ⁺
83	[M - CH ₃] ⁺
69	[M - C ₂ H ₅] ⁺
55	[M - C ₃ H ₇] ⁺

Reactivity and Chemical Transformations

The reactivity of **2-Ethyl-3-methylbut-1-ene** is primarily dictated by the presence of the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

The general workflow for the synthesis and characterization of **2-Ethyl-3-methylbut-1-ene** via the Wittig reaction is depicted below.



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